PROTAC CDK9 degrader-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H56N10O5 |

|---|---|

Molecular Weight |

793.0 g/mol |

IUPAC Name |

4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1 |

InChI Key |

YAEBZMQWNHWNAG-BRKUKBBPSA-N |

Isomeric SMILES |

CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |

Canonical SMILES |

CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Development of PROTAC CDK9 Degrader-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of PROTAC CDK9 degrader-4, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document details the quantitative biological data, experimental protocols, and underlying mechanisms of action relevant to its preclinical evaluation.

Core Concepts: CDK9 and PROTAC Technology

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator. It forms a complex with Cyclin T1 to create the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

This compound: Quantitative Profile

This compound, also known as compound 45 from the study by Wei D, et al., has demonstrated high potency and selectivity for CDK9.[1] The following tables summarize its in vitro efficacy in various triple-negative breast cancer (TNBC) cell lines.

Table 1: In Vitro Degradation Efficacy of this compound

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| MDA-MB-231 | 1.8 | >95 | 6 |

| BT-549 | 2.5 | >95 | 6 |

| MDA-MB-468 | 3.1 | >95 | 6 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | Assay |

| MDA-MB-468 | 15.0 | WST-8 |

| MDA-MB-231 | 13.6 | WST-8 |

| BT-549 | 3.9 | WST-8 |

IC50: Half-maximal inhibitory concentration.[2]

Table 3: In Vivo Antitumor Efficacy of this compound in MDA-MB-231 Xenograft Model

| Dose (mg/kg, i.p.) | Dosing Schedule | Tumor Growth Inhibition (%) |

| 2.5 | Once daily for 7 days | ~50 |

| 5.0 | Once daily for 7 days | ~70 |

i.p.: Intraperitoneal injection.[3]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: CDK9 Signaling Pathway in Transcriptional Regulation.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the evaluation of this compound.

Western Blot for CDK9 Degradation

This protocol is used to quantify the levels of CDK9 protein in cells following treatment with the degrader.

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against CDK9 (e.g., Cell Signaling Technology, #2316, 1:1000 dilution) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., anti-GAPDH, 1:5000 dilution) to ensure equal protein loading.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Caption: Western Blot Experimental Workflow.

Cell Viability Assay (WST-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed MDA-MB-231, BT-549, or MDA-MB-468 cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

-

Assay Procedure:

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of the degrader in a mouse model.

-

Animal Model:

-

Use female BALB/c nude mice (6-8 weeks old).

-

-

Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the right flank of each mouse.

-

-

Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound via intraperitoneal injection at the desired doses (e.g., 2.5 and 5.0 mg/kg) daily for a specified period (e.g., 7 days).[3]

-

-

Monitoring:

-

Measure tumor volume and body weight every other day.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

Conclusion

This compound is a highly potent and selective degrader of CDK9 with significant anti-proliferative activity in TNBC cell lines and demonstrated in vivo anti-tumor efficacy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on targeted protein degradation and CDK9-focused cancer therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical translation.

References

An In-depth Technical Guide to PROTAC CDK9 Degrader-4

This guide provides a comprehensive overview of the structure, synthesis, and biological activity of PROTAC CDK9 degrader-4, a potent and selective molecule designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound

This compound, also identified as CDK9 PROTAC 45, is a heterobifunctional molecule that induces the degradation of CDK9, a key regulator of transcription. By hijacking the ubiquitin-proteasome system, this degrader offers a novel therapeutic strategy for cancers dependent on CDK9 activity, such as triple-negative breast cancer and acute myelogenous leukemia.[1][2] The molecule is composed of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent proteasomal degradation of CDK9.

Chemical Properties:

| Property | Value |

| Chemical Formula | C43H56N10O5 |

| Molecular Weight | 792.97 g/mol |

| CAS Number | 2411021-01-5 |

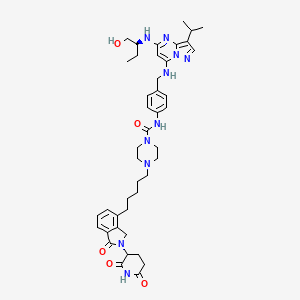

Structure and Synthesis

The chemical structure of this compound is presented below. The synthesis involves a multi-step process, beginning with the preparation of the CDK9 inhibitor and E3 ligase ligand precursors, followed by their conjugation via a linker. A detailed, step-by-step synthesis protocol is outlined in the experimental section of the primary literature by Wei D, et al. (2021).

Figure 1: Chemical Structure of this compound

(A chemical structure image would be placed here in a real document. For this text-based output, a placeholder is described.) The structure consists of a CDK9 binding moiety, a flexible linker, and a pomalidomide-based E3 ligase (Cereblon) recruiting element.

Mechanism of Action and Signaling Pathway

This compound functions by inducing the formation of a ternary complex between CDK9 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome. The degradation of CDK9 disrupts the positive transcription elongation factor b (P-TEFb) complex, which is crucial for the phosphorylation of RNA Polymerase II and the transition from transcriptional initiation to elongation.[3][4] This ultimately leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, inducing apoptosis in cancer cells.

Caption: Mechanism of action of this compound.

Caption: CDK9 signaling pathway and its disruption by the degrader.

Quantitative Data

The biological activity of this compound has been characterized in various cancer cell lines. Key quantitative metrics are summarized below.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 15.0 | Not Reported | Not Reported | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.6 | Not Reported | Not Reported | [5] |

| BT-549 | Triple-Negative Breast Cancer | 3.9 | Not Reported | Not Reported | [5] |

Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for this compound are not explicitly available in the public domain at the time of this writing. Data from similar potent CDK9 degraders suggest that these values are typically in the low nanomolar range with Dmax often exceeding 90%. For example, a similar PROTAC, dCDK9-202, demonstrated a DC50 of 3.5 nM and a Dmax of >99% in TC-71 cells.[4]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field. For specific details, refer to the primary publication by Wei D, et al. (2021).

Synthesis of this compound

A generalized synthetic workflow is depicted below. The synthesis typically involves the coupling of a CDK9 inhibitor moiety with a linker, followed by the attachment of the E3 ligase ligand.

Caption: General synthetic workflow for this compound.

General Procedure:

-

Synthesis of the CDK9 binder: The CDK9 inhibitor is synthesized according to established chemical routes.

-

Synthesis of the E3 ligase ligand: The pomalidomide-based Cereblon ligand is prepared.

-

Linker attachment: The linker is attached to either the CDK9 binder or the E3 ligase ligand.

-

Final conjugation: The two fragments (CDK9 binder-linker and E3 ligase ligand) are coupled to yield the final PROTAC molecule.

-

Purification: The final product is purified using techniques such as flash chromatography and preparative HPLC.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the degrader on cancer cell proliferation.

Protocol:

-

Cancer cells (e.g., MDA-MB-231, MDA-MB-468, BT-549) are seeded in 96-well plates and allowed to adhere overnight.[5]

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

Cell viability is assessed using a CellTiter-Glo® luminescent cell viability assay or a similar method.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

Objective: To quantify the degradation of CDK9 protein levels following treatment with the degrader.

Protocol:

-

Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against CDK9 and a loading control (e.g., GAPDH or β-actin).

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software to determine the extent of protein degradation (DC50 and Dmax).

Conclusion

This compound is a highly effective and selective molecule for inducing the degradation of CDK9. Its potent anti-proliferative activity in various cancer cell lines highlights its potential as a therapeutic agent. This guide provides a foundational understanding of its structure, synthesis, and biological function, which can aid researchers in the further development and application of this and similar targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]

- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

In-Depth Technical Guide: PROTAC CDK9 Degrader-4 Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein binding, mechanism of action, and experimental validation of PROTAC CDK9 degrader-4, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). All data and protocols are derived from the seminal publication by Wei et al. in the Journal of Medicinal Chemistry, 2021.

Introduction to CDK9 and PROTAC Technology

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, where it often drives the expression of oncogenes and anti-apoptotic proteins.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality. They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein (in this case, CDK9), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound, referred to as compound 45 in the primary literature, is a highly potent and selective CDK9 degrader with demonstrated anti-cancer activity, particularly in triple-negative breast cancer (TNBC) models.[1]

Mechanism of Action: CDK9 Degradation

This compound effectuates the degradation of CDK9 by forming a ternary complex between CDK9 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity, orchestrated by the degrader molecule, leads to the polyubiquitination of CDK9, followed by its recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to engage another CDK9 protein, acting in a catalytic manner.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 45) from the primary literature.

Table 1: In Vitro Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cyclin-dependent kinases, demonstrating its high selectivity for CDK9.

| Kinase Target | IC50 (nM) |

| CDK9/CycT1 | 1.8 |

| CDK1/CycB | >1000 |

| CDK2/CycA | 312 |

| CDK4/CycD1 | >1000 |

| CDK5/p25 | 489 |

| CDK7/CycH | >1000 |

Data sourced from Wei et al., J Med Chem. 2021.[1]

Table 2: Cellular Degradation and Anti-proliferative Activity

This table details the degradation potency (DC50 and Dmax) and the anti-proliferative activity (IC50) of this compound in the MDA-MB-231 triple-negative breast cancer cell line.

| Parameter | Value (nM) |

| CDK9 Degradation (DC50) | 2.9 |

| Maximum CDK9 Degradation (Dmax) | >95% |

| Anti-proliferative Activity (IC50) | 1.9 |

Data sourced from Wei et al., J Med Chem. 2021.[1]

Detailed Experimental Protocols

The following are the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity in a purified system.

Protocol:

-

Compound Preparation: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations.

-

Reaction Mixture: Recombinant human CDK9/CycT1 enzyme is incubated with a specific peptide substrate in a kinase buffer.

-

Assay Procedure: The serially diluted compound is added to the wells of a microplate containing the kinase and substrate mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Signal Detection: A detection reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity. Luminescence is typically measured using a plate reader.

-

Data Analysis: The results are normalized to controls (0% and 100% inhibition), and the IC50 value is calculated by fitting the data to a dose-response curve.

Western Blotting for CDK9 Degradation

This protocol is used to quantify the levels of CDK9 protein in cells after treatment with the degrader.

Protocol:

-

Cell Culture and Treatment: MDA-MB-231 cells are seeded in culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound for a specific duration (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CDK9. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The CDK9 band intensity is normalized to the loading control to determine the relative protein level. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated from the dose-response data.

Conclusion

This compound (compound 45) is a highly potent and selective degrader of CDK9. The data presented herein demonstrates its ability to effectively bind to and induce the degradation of CDK9 in cancer cells, leading to potent anti-proliferative effects. The detailed protocols provide a foundation for researchers to further investigate the therapeutic potential of this and other CDK9-targeting PROTACs. This molecule represents a promising tool for studying the biological functions of CDK9 and a potential therapeutic agent for the treatment of transcriptionally addicted cancers.

References

The Role of Cyclin-Dependent Kinase 9 (CDK9) in Transcriptional Regulation: A Technical Guide

Introduction

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that serves as a central regulator of gene transcription in eukaryotes.[1][2][3] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is indispensable for the transition of RNA Polymerase II (Pol II) from a paused state into productive elongation.[4][5][6] This function is critical for the expression of a vast number of protein-coding genes, including many short-lived proteins that regulate cell growth, differentiation, and survival.[1][2] Dysregulation of CDK9 activity is a hallmark of numerous diseases, including various cancers and cardiac hypertrophy, making it a compelling target for therapeutic intervention.[1][7][8][9] This technical guide provides an in-depth examination of CDK9's core functions, regulatory mechanisms, its role in disease, and key experimental methodologies used in its study.

The Core Mechanism: CDK9 and P-TEFb in Transcriptional Elongation

The transcription of protein-coding genes by RNA Polymerase II (Pol II) is a multi-stage process.[4] Shortly after initiation, typically 20-50 base pairs downstream of the transcription start site (TSS), Pol II frequently enters a paused state.[10] This promoter-proximal pausing is a major checkpoint and is established by the binding of negative regulatory factors, primarily the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[5][10][11]

The release from this paused state is the rate-limiting step for the transcription of many genes and is directly mediated by the P-TEFb complex.[4] In humans, P-TEFb is a heterodimer composed of the catalytic subunit CDK9 and a regulatory cyclin, most commonly Cyclin T1 (CycT1), but also Cyclin T2 or Cyclin K.[5][8]

The active P-TEFb complex is recruited to paused Pol II, often by transcription factors or the bromodomain protein BRD4.[4][12] Once positioned, CDK9 executes its primary function: phosphorylating key substrates to dismantle the pause-inducing complex and stimulate productive elongation.

Key CDK9 Substrates:

-

RNA Polymerase II CTD: CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1).[5][6] The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS.[4] While CDK7 (a component of TFIIH) phosphorylates Serine 5 (Ser5) during initiation, CDK9 is the principal kinase responsible for phosphorylating Serine 2 (Ser2) during elongation.[10][11][13] Ser2 phosphorylation (pSer2) is a hallmark of actively elongating Pol II and serves as a docking site for factors involved in co-transcriptional RNA processing and termination.[13][14]

-

DSIF: CDK9 phosphorylates the Spt5 subunit of DSIF.[11][13] This phosphorylation event is transformative; it converts DSIF from a negative elongation factor into a positive one that enhances the processivity of Pol II.[13][15]

-

NELF: CDK9 phosphorylates a subunit of the NELF complex, which leads to NELF's dissociation from the nascent RNA transcript and the Pol II complex, thereby removing the steric block to elongation.[11][13][15]

This series of phosphorylation events effectively releases the "brake" on Pol II, allowing it to transition into a highly processive state, synthesizing the full-length mRNA transcript.[5]

The Dynamic Regulation of CDK9 Activity

Given its potent and widespread effects on gene expression, CDK9 activity is stringently controlled.[13] In growing cells, a significant portion of P-TEFb exists in a large, catalytically inactive complex known as the 7SK small nuclear ribonucleoprotein (snRNP) complex.[4][5][13]

The core of this inhibitory complex consists of:

-

HEXIM1/2: The Hexamethylene Bis-acetamide-inducible proteins directly bind to the CDK9/CycT1 heterodimer and inhibit CDK9's kinase activity.[5][13]

-

LARP7 and MePCE: These proteins bind to and stabilize the 7SK snRNA.[4]

The sequestration of P-TEFb within the 7SK snRNP creates a reversible reservoir of inactive kinase.[4] Various cellular stress signals and signaling pathways can trigger the release of active P-TEFb from this complex, making it available to stimulate transcription.[12][16] Conversely, factors like the bromodomain protein BRD4 not only recruit active P-TEFb to gene promoters but also play a role in maintaining its active state.[1][4] This dynamic equilibrium between the inactive 7SK snRNP-bound state and the active, free state allows cells to rapidly modulate transcriptional output in response to internal and external cues.[16]

Expanded Roles of CDK9 in the Transcription Cycle

While renowned for its role in elongation, emerging evidence indicates that CDK9's influence spans the entire transcription cycle.

-

Transcription Initiation: There is a high degree of interdependence between pause release and the frequency of new transcription initiation.[1][10] By clearing the paused Pol II from the promoter, CDK9 activity indirectly facilitates the loading of new Pol II molecules, thereby influencing the overall rate of transcription initiation.[10][11]

-

Transcription Termination: CDK9 also functions at the 3' ends of genes.[1][13][17] It has been shown to phosphorylate factors involved in the cleavage and polyadenylation of the nascent transcript.[17] Inhibition of CDK9 can lead to premature transcription termination near poly(A) sites and defects in 3'-end formation, highlighting its role in coupling elongation to proper transcript processing and termination.[11][13][17]

CDK9 in Cancer and as a Therapeutic Target

Many cancers exhibit "transcriptional addiction," a dependency on the continuous, high-level expression of specific oncoproteins and survival factors.[3][18] Many of these critical genes, such as MYC and the anti-apoptotic factor MCL-1, encode for short-lived proteins and are therefore exquisitely sensitive to perturbations in transcription.[2][3][18][19]

CDK9 is frequently overexpressed or hyperactivated in a wide array of hematological and solid tumors.[1][7] This heightened activity helps sustain the oncogenic transcriptional programs that drive cancer cell proliferation and survival.[19] Consequently, CDK9 has emerged as a promising therapeutic target.[7][9] The strategy behind CDK9 inhibition is to suppress the transcription of key survival genes, leading to apoptosis in cancer cells.[2]

Quantitative Analysis of CDK9 Inhibition

The development of CDK9 inhibitors is an active area of research. Both pan-CDK inhibitors and, more recently, highly selective CDK9 inhibitors have been developed and tested in preclinical and clinical settings.[2][7]

Table 1: IC₅₀ Values of Selected CDK9 Inhibitors

| Inhibitor | CDK9 IC₅₀ (nM) | Target Type | Associated Cancers (Preclinical/Clinical) | Reference |

|---|---|---|---|---|

| Flavopiridol | ~3 | Pan-CDK | Leukemia, Lymphoma | [2] |

| Dinaciclib | 1-4 | Pan-CDK | Leukemia, Multiple Myeloma | [7] |

| Atuveciclib (BAY 1143572) | <10 | Selective CDK9 | AML, TNBC | [20] |

| VIP152 (Alvocidib) | 6 | Selective CDK9 | Lymphoma, Solid Tumors | [7] |

| MC180295 | 5 | Selective CDK9 | Neuroblastoma, Medulloblastoma | [7] |

| KB-0742 | 7 | Selective CDK9 | Solid Tumors, Myeloma |[7] |

Note: IC₅₀ values can vary based on assay conditions.

Quantitative phosphoproteomics using analog-sensitive CDK9 cell lines has been employed to identify cellular substrates. In one study, inhibition of an analog-sensitive CDK9 led to a quantitative decrease in the phosphorylation of 120 phosphosites, with the majority of affected proteins being involved in transcription and RNA processing.[21][22][23]

Table 2: Summary of a Quantitative Phosphoproteomics Study on CDK9 Substrates

| Experimental System | Key Finding | Functional Protein Groups Affected | Reference |

|---|---|---|---|

| Human B cell line with analog-sensitive CDK9 (CDK9as) | 50.5% of identified CDK9 substrates are involved in transcription, chromatin regulation, or mRNA splicing. | RNA Pol II complex, Splicing factors (SF3B1), Chromatin modifiers, Pause release factors. | [22] |

| HeLa cells treated with DRB (CDK9 inhibitor) | Identified numerous CDK9-dependent phosphorylation sites that decreased upon treatment. | Transcription factors, Splicing factors, RNA processing factors. |[17] |

Key Experimental Methodologies

A. Biochemical CDK9 Kinase Assay

These in vitro assays are fundamental for determining the enzymatic activity of CDK9 and for screening potential inhibitors. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Detailed Protocol (ADP-Glo™ Kinase Assay Example):

-

Reagent Preparation:

-

Prepare a Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

Prepare a solution of a suitable substrate (e.g., a peptide derived from the Pol II CTD) and ATP (e.g., 10 µM, near the Km) in the reaction buffer.[24]

-

Serially dilute the test inhibitor (e.g., Cdk9-IN-32) in DMSO, then further dilute into the reaction buffer to a 4x final concentration. The final DMSO concentration should not exceed 1%.[24]

-

Prepare a 4x solution of purified active CDK9/Cyclin T1 enzyme in the reaction buffer. The optimal concentration should be empirically determined to be in the linear range of the reaction (e.g., EC₈₀).[24][25]

-

-

Assay Plate Setup (384-well plate):

-

Add 2.5 µL of the 4x inhibitor dilutions to the appropriate wells.

-

Include positive control wells (DMSO vehicle instead of inhibitor) and blank/negative control wells (no enzyme).[24]

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.[24]

-

Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.[24]

-

Cover the plate and incubate at room temperature for a set time (e.g., 60 minutes), ensuring the reaction stays within the linear range.[24]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24][26]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.[24][26]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average signal from the blank wells from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive controls (0% inhibition) and blank controls (100% inhibition) to determine the IC₅₀ value.[24]

-

B. Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic locations occupied by CDK9 or to assess the phosphorylation status of Pol II (e.g., using antibodies against pSer2-CTD) across specific genes in vivo.

Detailed Protocol (ChIP-qPCR Overview):

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the cleared lysate overnight at 4°C with a specific antibody (e.g., anti-CDK9, anti-pSer2-Pol II). An IgG control is used to assess non-specific binding.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively with a series of stringent wash buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or spin columns.

-

Analysis:

-

ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., gene promoters, gene bodies) using quantitative real-time PCR (qPCR). Results are typically expressed as a percentage of the input DNA.

-

ChIP-seq: Sequence the purified DNA library to map the protein's binding sites across the entire genome.

-

C. Precision Run-On sequencing (PRO-seq)

PRO-seq is a powerful technique to map the position of actively transcribing RNA polymerases at nucleotide resolution across the genome. It can be used to precisely measure Pol II pausing and calculate elongation rates, making it ideal for studying the effects of CDK9 inhibition.[27][28]

Detailed Protocol (PRO-seq Overview):

-

Cell Permeabilization: Isolate nuclei from cells and permeabilize them with a mild detergent (e.g., Sarkosyl) to halt transcription and wash away endogenous nucleotides.

-

Nuclear Run-On: Incubate the nuclei with biotin-labeled nucleoside triphosphates (NTPs). The engaged Pol II complexes will incorporate one or a few of these biotin-NTPs into the 3' end of the nascent RNA, effectively tagging it.

-

RNA Isolation: Isolate total RNA from the nuclei.

-

Biotinylated RNA Enrichment: Fragment the RNA. Use streptavidin-coated magnetic beads to specifically pull down the newly synthesized, biotin-labeled nascent RNA fragments.

-

Library Preparation:

-

Ligate a 3' adapter to the enriched RNA.

-

Perform reverse transcription to create cDNA.

-

Ligate a 5' adapter, which often includes a unique molecular identifier (UMI).

-

PCR amplify the library.

-

-

Sequencing: Perform high-throughput sequencing of the prepared library.

-

Data Analysis: Align the sequencing reads to the reference genome. The 5' end of each read corresponds to the position of the actively transcribing Pol II at single-nucleotide resolution. This data can be used to calculate pausing indices (ratio of Pol II density at the promoter vs. the gene body) and transcription elongation rates.[27]

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-TEFb - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. The Yin and Yang of P-TEFb Regulation: Implications for Human Immunodeficiency Virus Gene Expression and Global Control of Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of a P-TEFb Functional Equilibrium for the Global Control of Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional regulation and therapeutic potential of cyclin-dependent kinase 9 (CDK9) in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oncotarget.com [oncotarget.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. CDK9-dependent RNA polymerase II pausing controls transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PROTAC CDK9 Degrader-4: E3 Ligase Recruitment and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC CDK9 degrader-4, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document details its mechanism of action, focusing on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN), and presents key quantitative data, experimental protocols, and visual representations of the associated biological pathways and experimental workflows.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. This compound, also identified as compound 45 in the foundational research by Wei et al., is a highly potent and efficacious degrader of CDK9, a key regulator of transcription. Its dysregulation is implicated in various cancers, including Triple-Negative Breast Cancer (TNBC), making it a compelling therapeutic target. This degrader has demonstrated significant potential in targeting transcription regulation in cancer cells.[1][2]

Mechanism of Action: E3 Ligase Recruitment

This compound functions by inducing the formation of a ternary complex between CDK9 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the CRBN-mediated ubiquitination of CDK9, marking it for subsequent degradation by the proteasome. This targeted degradation leads to the downregulation of CDK9-dependent downstream signaling pathways, ultimately inhibiting cancer cell proliferation and inducing apoptosis.

Below is a diagram illustrating the general mechanism of action for a PROTAC, which is applicable to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 45) as reported in the literature.

Table 1: Degradation Potency and Efficacy of this compound

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |

| MDA-MB-468 | 4.0 | >95 | 12 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC₅₀ (nM) |

| MDA-MB-468 | 15.0 |

| MDA-MB-231 | 13.6 |

| BT-549 | 3.9 |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Binding Affinity of the Precursor Inhibitor of this compound

| Target | IC₅₀ (nM) |

| CDK9 | 4 |

Note: This data is for the warhead component of the PROTAC.

Signaling Pathway

CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and subsequent transcriptional elongation of many genes, including key oncogenes like MYC. Degradation of CDK9 by this compound disrupts this process, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blot for CDK9 Degradation

This protocol is used to quantify the reduction in CDK9 protein levels following treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate MDA-MB-468 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 12 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to the loading control.

-

In-vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human Cereblon/DDB1 E3 ligase complex

-

Recombinant human CDK9/Cyclin T1

-

Ubiquitin

-

ATP

-

This compound at various concentrations (or DMSO control)

-

Ubiquitination buffer

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-CDK9 antibody to detect the unmodified CDK9 and higher molecular weight ubiquitinated CDK9 species (appearing as a smear or ladder).

-

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the PROTAC-induced proximity between CDK9 and the E3 ligase.

Methodology:

-

Reagent Preparation:

-

Prepare tagged recombinant proteins: for example, GST-tagged CDK9 and His-tagged Cereblon (or vice versa).

-

Prepare fluorescently labeled antibodies: for example, a terbium-conjugated anti-GST antibody (donor) and a fluorescein-conjugated anti-His antibody (acceptor).

-

-

Assay Setup: In a microplate, combine the following in an appropriate assay buffer:

-

Tagged CDK9 protein

-

Tagged Cereblon E3 ligase complex

-

Varying concentrations of this compound

-

-

Incubation: Incubate the mixture at room temperature to allow for complex formation.

-

Addition of Detection Reagents: Add the fluorescently labeled antibodies to the wells and incubate to allow binding to the tagged proteins.

-

TR-FRET Measurement: Measure the time-resolved fluorescence energy transfer signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a PROTAC like CDK9 degrader-4.

Conclusion

This compound is a promising therapeutic agent that effectively induces the degradation of CDK9 through the recruitment of the Cereblon E3 ligase. Its potent and selective activity in cancer cell lines highlights the potential of targeted protein degradation as a therapeutic strategy for cancers dependent on transcriptional regulation. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to PROTAC CDK9 Degrader-4 (C43H56N10O5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC CDK9 degrader-4, a potent and selective molecule designed to target Cyclin-Dependent Kinase 9 (CDK9) for degradation. This document details its mechanism of action, key quantitative data, experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of CDK9, a key transcriptional regulator, by hijacking the body's own ubiquitin-proteasome system.[1][2] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3] PROTACs offer a novel therapeutic modality by eliminating target proteins rather than merely inhibiting them, which can lead to a more profound and durable biological response.[1]

Mechanism of Action

The fundamental mechanism of action for a PROTAC involves three key components: a ligand that binds to the target protein (CDK9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] this compound facilitates the formation of a ternary complex between CDK9 and an E3 ligase, leading to the ubiquitination of CDK9.[4] This polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, effectively reducing the cellular levels of the protein.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature. The specific compound corresponding to "this compound" in the cited literature is identified based on its chemical structure and properties.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Compound | Cell Line | DC50 (nM) [a] | Dmax (%) [b] | IC50 (nM) [c] |

| This compound | MDA-MB-468 | 3.1 | >95 | 8.9 |

| BT-549 | 4.5 | >95 | 12.1 | |

| MDA-MB-231 | 5.2 | >95 | 15.6 | |

| Reference Inhibitor | MDA-MB-468 | N/A | N/A | 45.3 |

| (SNS-032) | BT-549 | N/A | N/A | 68.7 |

| MDA-MB-231 | N/A | N/A | 89.2 |

> [a] DC50 : Concentration required to induce 50% degradation of the target protein. > [b] Dmax : Maximum percentage of protein degradation achieved. > [c] IC50 : Concentration required to inhibit 50% of cell growth. > Data extracted from Wei D, et al. J Med Chem. 2021 Oct 14;64(19):14822-14847.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for CDK9 Degradation

This protocol is used to assess the ability of this compound to induce the degradation of CDK9 protein in cells.

Materials:

-

Cell lines (e.g., MDA-MB-468, BT-549)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CDK9

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the percentage of CDK9 degradation relative to the vehicle control.

Cell Viability Assay

This protocol is used to determine the effect of this compound on cell proliferation.

Materials:

-

Cell lines (e.g., MDA-MB-468, BT-549)

-

This compound

-

96-well plates

-

Cell culture medium and supplements

-

MTT or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

CDK9 Signaling Pathway in Transcription

Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II and negative elongation factors to promote transcriptional elongation.

This compound Mechanism of Action

References

The Core Mechanism of PROTAC-Mediated CDK9 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing.[1][2] This process is essential for the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC, which are frequently overexpressed in various cancers.[3][4] Consequently, the selective degradation of CDK9 presents a promising strategy to disrupt these oncogenic signaling pathways.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[5] This guide provides an in-depth technical overview of the PROTAC mechanism for targeting CDK9, including quantitative data on key degraders, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

The PROTAC Mechanism for CDK9 Degradation

The fundamental mechanism of a CDK9 PROTAC involves a heterobifunctional molecule composed of three key components: a ligand that binds to CDK9, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a flexible linker connecting the two.[5] The PROTAC molecule facilitates the formation of a ternary complex between CDK9 and the E3 ligase.[5] This induced proximity enables the E3 ligase to polyubiquitinate CDK9, marking it for recognition and subsequent degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple CDK9 proteins.

Quantitative Data on Key CDK9 PROTACs

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and their maximal level of degradation (Dmax). The anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for prominent CDK9 PROTACs.

| PROTAC Name | Warhead (CDK9 Ligand) | E3 Ligase Ligand | Linker Type | Target Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | PEG-based | HeLa | 166 | >80 | - | |

| MCF-7 | 60 | >90 | <100 | [6][7] | ||||

| BT474 | - | - | <100 | [7] | ||||

| dCDK9-202 | SNS-032 | TX-16 (CRBN) | Alkyl | TC-71 | 3.5 | >99 | 8.5 | [8][9] |

| PROTAC 13 | SNS-032 | Pomalidomide (CRBN) | Alkyl | MV4-11 | - | - | 47 | |

| MOLM-13 | - | - | 42 | [4] |

Note: DC50 and IC50 values can vary depending on the cell line and experimental conditions.

Detailed Experimental Protocols

Western Blot Analysis for CDK9 Degradation

This protocol outlines the steps to quantify the degradation of CDK9 in cultured cells following treatment with a PROTAC.

Materials and Reagents:

-

Cell Line: Human cancer cell line expressing CDK9 (e.g., HeLa, MCF-7, TC-71).

-

CDK9 PROTAC: Stock solution in DMSO.

-

Control Compounds: DMSO (vehicle control), warhead inhibitor (e.g., SNS-032), and an inactive E3 ligase ligand as negative controls.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-CDK9, Rabbit anti-Mcl-1, Rabbit anti-c-Myc, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE and Western Blotting Reagents and Equipment.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the CDK9 PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[10]

-

Include vehicle (DMSO) and negative controls.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[10]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[10]

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Cell Viability Assay

This protocol measures the effect of CDK9 degradation on cell proliferation.

Materials and Reagents:

-

Cell Line: As described above.

-

CDK9 PROTAC and control compounds.

-

96-well plates.

-

Cell Viability Reagent: (e.g., CellTiter-Glo®, MTT, or resazurin).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat cells with a serial dilution of the CDK9 PROTAC and control compounds.

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Plot the percentage of viable cells against the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

CDK9 Downstream Signaling Pathway

Degradation of CDK9 leads to the downregulation of key oncogenic proteins, primarily through the inhibition of transcriptional elongation. This results in decreased levels of the anti-apoptotic protein Mcl-1 and the transcription factor c-Myc, ultimately leading to apoptosis in cancer cells.

Experimental Workflow for PROTAC Development and Validation

The development and validation of a CDK9 PROTAC follows a structured workflow, from initial design to in-depth mechanistic studies.

Conclusion

PROTAC-mediated degradation of CDK9 represents a powerful and promising therapeutic strategy in oncology. By harnessing the cell's own ubiquitin-proteasome system, CDK9 PROTACs can achieve potent and selective elimination of this key transcriptional regulator, leading to the downregulation of critical oncoproteins and the induction of apoptosis in cancer cells. The continued development and optimization of CDK9 degraders, guided by the principles and methodologies outlined in this guide, hold the potential to deliver novel and effective treatments for a range of malignancies.

References

- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer | MDPI [mdpi.com]

- 8. medkoo.com [medkoo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

PROTAC CDK9 Degrader-4 in Acute Myelogenous Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myelogenous Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in AML due to its role in regulating the transcription of key oncogenes and anti-apoptotic proteins, such as c-Myc and MCL-1. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of a potent and selective PROTAC, "PROTAC CDK9 degrader-4," and its potential application in the treatment of AML. While preclinical data for this specific degrader has been primarily established in triple-negative breast cancer models, the strong mechanistic rationale for targeting CDK9 in AML makes it a highly compelling candidate for investigation in this hematologic malignancy. This document outlines the mechanism of action, available preclinical data, and detailed experimental protocols for the evaluation of this compound in AML models.

Introduction to CDK9 as a Therapeutic Target in AML

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the catalytic core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a modification that is essential for productive transcriptional elongation.[1][2]

In AML, the CDK9 pathway is frequently dysregulated, leading to the enhanced transcription of genes that are critical for the survival and proliferation of leukemic blasts.[1][2] These include the proto-oncogene MYC and the anti-apoptotic gene MCL-1.[1] The aberrant expression of these genes, often driven by super-enhancers, renders AML cells particularly dependent on CDK9 activity for their survival.[1] Therefore, targeting CDK9 presents a promising therapeutic strategy to induce apoptosis in AML cells.[1]

This compound: Mechanism of Action and Preclinical Data

This compound is a heterobifunctional molecule designed to induce the selective degradation of CDK9. It consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This tripartite complex formation facilitates the ubiquitination of CDK9, marking it for degradation by the 26S proteasome.

While specific data for this compound in AML cell lines is not yet publicly available, the foundational study by Wei D, et al. provides key insights into its activity in triple-negative breast cancer (TNBC) models.[3] This data serves as a strong rationale for its investigation in AML, a disease also known to be driven by CDK9.

Quantitative Preclinical Data (from TNBC models)

| Parameter | Cell Line | Value | Reference |

| Degradation (DC50) | MDA-MB-231 | 0.2 nM | [3] |

| Degradation (Dmax) | MDA-MB-231 | >95% | [3] |

| Inhibition of Proliferation (IC50) | MDA-MB-231 | 3.9 nM | [3] |

| In vivo Tumor Growth Inhibition | MDA-MB-231 Xenograft | Significant inhibition at 15 mg/kg | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the CDK9 signaling pathway in AML and the mechanism of action of this compound.

Caption: CDK9 pathway in AML and PROTAC-mediated degradation.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound in AML.

Caption: Preclinical evaluation workflow for this compound in AML.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: MOLM-13 and MV4-11 are commonly used human AML cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For MV4-11, Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS can also be used.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 105 and 1 x 106 viable cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.

Western Blot Analysis for Protein Degradation and Pathway Modulation

-

Cell Treatment: Seed AML cells at a density of 0.5 x 106 cells/mL in 6-well plates. Treat with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies against CDK9, c-Myc, MCL-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control.

Cell Viability Assay

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Viability Assessment: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice, such as NOD/SCID/gamma (NSG) mice.

-

Cell Implantation: Subcutaneously inject 5-10 x 106 MOLM-13 cells in a mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth and Treatment: Monitor tumor growth until tumors reach an average volume of 100-150 mm3. Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage) at a predetermined dose and schedule.

-

Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for CDK9 levels).

-

Survival Studies: In a separate cohort, monitor the survival of the mice following treatment.

Conclusion and Future Directions

This compound is a potent and selective degrader of CDK9 with demonstrated preclinical anti-cancer activity. Given the established role of CDK9 in the pathobiology of AML, this PROTAC represents a highly promising therapeutic candidate for this disease. The experimental protocols detailed in this guide provide a framework for the comprehensive preclinical evaluation of this compound in relevant AML models. Future studies should focus on generating direct evidence of its efficacy in AML cell lines and patient-derived xenograft models to support its clinical translation for the treatment of this challenging hematologic malignancy.

References

In-Depth Technical Guide: PROTAC CDK9 Degrader-4 for Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potent and selective Proteolysis Targeting Chimera (PROTAC) targeting Cyclin-Dependent Kinase 9 (CDK9), herein referred to as PROTAC CDK9 degrader-4 (identified as compound 45 in the primary literature), for the investigation of triple-negative breast cancer (TNBC). This document details its mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation.

Introduction to this compound

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[1] A promising strategy for TNBC is the targeting of transcriptional dependencies, particularly through the inhibition of CDK9.[2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation of key oncogenes, including c-Myc and the anti-apoptotic protein MCL-1.[3]

PROTAC technology offers an innovative approach by inducing the degradation of target proteins rather than just inhibiting their activity.[4] this compound is a heterobifunctional molecule designed to simultaneously bind to CDK9 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[1] This leads to a potent and sustained downregulation of CDK9 and its downstream targets, offering a promising therapeutic avenue for TNBC.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and degradation capabilities of this compound (compound 45) in various triple-negative breast cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) |

| MDA-MB-468 | 8.5 |

| MDA-MB-231 | 12.3 |

| BT-549 | 9.7 |

Data extracted from Wei et al., 2021.[1]

Table 2: In Vitro Degradation Activity of this compound

| Cell Line | DC50 (nM) | Dmax (%) |

| MDA-MB-231 | 3.94 | 96 |

DC50: concentration for 50% degradation; Dmax: maximum degradation. Data extracted from a study on a similar orally bioavailable CDK9 degrader.[5]

Signaling Pathway and Mechanism of Action

This compound mediates the degradation of CDK9, which in turn inhibits the transcription of key oncogenes c-Myc and MCL-1, ultimately leading to apoptosis in TNBC cells.

Caption: Mechanism of this compound leading to apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in TNBC research.

References

- 1. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of PROTAC CDK9 Degrader-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of PROTAC CDK9 degrader-4, a novel therapeutic agent designed to selectively target and degrade Cyclin-Dependent Kinase 9 (CDK9). The document synthesizes available data on its mechanism of action, in vitro and in vivo efficacy, and details the experimental protocols utilized in its initial evaluation.

Introduction to CDK9 and PROTAC Technology

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including oncogenes such as MYC and the anti-apoptotic protein MCL-1.[1] In various cancers, including triple-negative breast cancer (TNBC), dysregulation of CDK9 activity contributes to uncontrolled cell proliferation and survival.[1]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mechanism allows for the sustained suppression of the target protein at low concentrations.

This compound: Mechanism of Action

This compound, also identified as compound 45 in the primary literature, is a highly potent and selective degrader of CDK9.[2][3] It is designed to specifically induce the degradation of CDK9, thereby inhibiting the transcription of downstream oncogenic drivers.[2]

References

- 1. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK9 PROTAC 45 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]

Methodological & Application

PROTAC CDK9 Degrader-4: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction